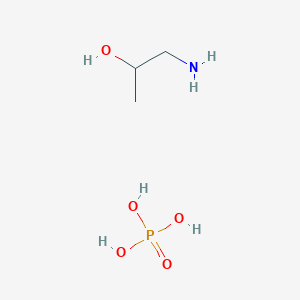

Isopropanolamine Phosphate

Description

Overview of Isopropanolamine Phosphate (B84403) in Contemporary Chemical Science

In modern chemical science, isopropanolamine phosphate is recognized as a multifunctional compound. Although extensive, dedicated studies on this specific salt are limited, its properties can be largely inferred from its parent compounds. Isopropanolamines, including monoisopropanolamine (MIPA), diisopropanolamine (B56660) (DIPA), and triisopropanolamine (B86542) (TIPA), are known for their utility as emulsifiers, stabilizers, and chemical intermediates. patsnap.com They are particularly noted for their role as corrosion inhibitors and in the synthesis of various pharmaceuticals. patsnap.comnih.gov

The phosphate component, on the other hand, is a cornerstone of biochemistry and industrial chemistry, playing a crucial role in fertilizers and as a corrosion inhibitor for metals. epo.orgnih.gov The combination of these two entities in this compound suggests a compound with potential applications in corrosion inhibition, specialty fertilizers, and as a building block in chemical synthesis. Current scientific interest is primarily directed towards exploring these synergistic properties.

Historical Context and Evolution of Research Trajectories

The research trajectory of this compound is intrinsically linked to the historical development of its parent components. Isopropanolamines have been subjects of study for many decades, with their applications in cosmetics being reviewed as far back as 1987. cir-safety.org The synthesis of isopropanolamine itself has been refined over the years, with various patented methods aiming to improve yield and purity. google.com

The study of phosphates has an even longer history, with their role in agriculture and material science being a subject of intense research for over a century. The evolution of research has seen a shift from simple phosphate salts to more complex organic phosphate compounds tailored for specific applications, such as improved drug delivery or targeted corrosion inhibition. nih.govmdpi.comnih.gov The development of this compound can be seen as a part of this broader trend towards creating functionalized salts that combine the beneficial properties of both the cation and the anion.

Interdisciplinary Relevance of this compound Studies

The study of this compound holds relevance across multiple scientific disciplines:

Materials Science: The compound's potential as a corrosion inhibitor for ferrous metals is a significant area of interest. nih.govnih.gov Phosphate coatings are known to form a protective layer on metal surfaces, and the amine group from isopropanolamine can further enhance this protective action. google.com

Agricultural Science: There is potential for this compound to be used in specialty fertilizers. A European patent describes the use of alkanolamine salts of phosphoric acid, including those derived from isopropanolamine, in ammonium-free liquid fertilizers. epo.org These formulations can offer high phosphorus content and stability.

Pharmaceutical Science: Isopropanolamine and its derivatives are used as precursors in the synthesis of various drugs. patsnap.com The phosphate salt form can influence the solubility and bioavailability of active pharmaceutical ingredients, a strategy that is explored with other phosphate prodrugs. nih.gov

Industrial Chemistry: Isopropanolamines are utilized in a variety of industrial applications, including in detergents, metalworking fluids, and as grinding aids in cement production. patsnap.com The phosphate salt may offer enhanced performance in some of these areas.

Scope and Objectives of Current Academic Inquiry

Current academic inquiry into this compound, while not extensive, is focused on several key areas:

Synthesis and Characterization: Developing efficient and scalable methods for the synthesis of this compound and thoroughly characterizing its physicochemical properties.

Corrosion Inhibition: Investigating the mechanism and efficiency of this compound as a corrosion inhibitor for various metals and alloys, particularly in comparison to existing inhibitors.

Biomedical and Agricultural Applications: Exploring its potential as a component in drug delivery systems or as a specialized fertilizer, focusing on its efficacy and interaction with biological systems. nih.govepo.org

Material Modification: Studying its use as an additive or surface treatment to modify the properties of materials, such as enhancing the fire retardancy of polymers or improving the performance of coatings.

As research continues, a more comprehensive understanding of this compound's unique properties and applications is expected to emerge, solidifying its place in the landscape of functional chemical compounds.

Chemical Compound Information

| Compound Name |

| 1-amino-2-propanol |

| Diisopropanolamine (DIPA) |

| Isopropanolamine |

| This compound |

| Monoisopropanolamine (MIPA) |

| Phosphoric Acid |

| Triisopropanolamine (TIPA) |

Physicochemical Properties

| Property | This compound | 1-Amino-2-propanol (Isopropanolamine) |

| CAS Number | 67952-32-3 nih.govsigmaaldrich.comsigmaaldrich.com | 78-96-6 nih.gov |

| Molecular Formula | C3H12NO5P nih.gov | C3H9NO nih.gov |

| Molecular Weight | 173.11 g/mol nih.govsigmaaldrich.comsigmaaldrich.com | 75.11 g/mol nih.gov |

| Appearance | Solid sigmaaldrich.com | Colorless liquid nih.govfishersci.com |

| Boiling Point | Not available | 161 °C fishersci.com |

| Melting Point | Not available | -2 °C fishersci.com |

| Solubility in Water | Not available | Soluble nih.gov |

Properties

IUPAC Name |

1-aminopropan-2-ol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTLSXSJOBWQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987343 | |

| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67952-32-3 | |

| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxypropyl)ammonium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Modifications of Isopropanolamine Phosphate Analogues

Advanced Synthetic Routes for Isopropanolamine Phosphate (B84403) Derivatives

The synthesis of isopropanolamine phosphate derivatives involves several sophisticated strategies that allow for precise control over the final molecular architecture. These routes range from the modification of inorganic polymers to the stereocontrolled synthesis of complex organic molecules.

Isopropanolamine Modification of Polyphosphates

A significant application of isopropanolamine is in the modification of ammonium (B1175870) polyphosphate (APP), a common flame retardant. The direct reaction between isopropanolamine (ISA) and APP results in a modified product, often denoted as ISA-APP. This synthesis is typically a straightforward process where APP is treated with isopropanolamine, leading to a chemical interaction that improves the performance of the polyphosphate. researchgate.netresearchgate.net

The modification aims to enhance the thermal stability and flame retardancy of materials like epoxy resins. researchgate.net The resulting ISA-APP can act synergistically in both the gas phase and the condensed phase during combustion. bohrium.com Research indicates that incorporating ISA-APP into epoxy composites significantly increases the Limiting Oxygen Index (LOI) and helps achieve a V-0 rating in the UL-94 vertical burn test, outperforming unmodified APP at similar concentrations. researchgate.net

Table 1: Flame Retardancy Performance of Epoxy Resins with ISA-APP

| Composite | Additive Content (wt%) | LOI (%) | UL-94 Rating |

|---|---|---|---|

| Pure EP | 0 | - | Fails |

| EP/APP | 20 | <30 | V-1 |

| EP/ISA-APP | 20 | 33.5 | V-0 |

Data sourced from research on isopropanolamine-modified ammonium polyphosphate. researchgate.net

Chiral Synthesis and Stereochemical Control in Isopropanolamine-Containing Molecules

The isopropanolamine structure contains a chiral center, making stereochemical control a critical aspect of synthesizing its derivatives for applications where specific stereoisomers are required, such as in pharmaceuticals. Chiral synthesis aims to produce enantiomerically pure or enriched products. acs.orgfao.org

A common strategy involves a ring-opening reaction of an electrophilic epoxide with an amine. acs.org For instance, a starting material can be reacted with a racemic epoxide like epibromohydrin (B142927) to yield an intermediate with an epoxy tail. This epoxide is then opened by a secondary amine to create the isopropanolamine bridge. acs.org To achieve stereochemical control, either a chiral epoxide or a chiral amine can be used as a starting material. Research into ferulic acid derivatives found that the R-forms of the target compounds were more beneficial for aggrandizing antiviral activities, highlighting the importance of stereochemistry. mdpi.com Similarly, studies on 18β-glycyrrhetinic acid derivatives involved preparing epimeric and chiral compounds to evaluate their antibacterial properties. acs.orgnih.gov

Design and Synthesis of N-substituted Isopropanolamine Derivatives

The versatility of the isopropanolamine scaffold is greatly expanded through N-substitution, where various functional groups are attached to the nitrogen atom. This modification can significantly alter the chemical and biological properties of the resulting molecule. mdpi.combvsalud.org The synthesis of these derivatives often follows a modular approach.

A key synthetic pathway involves creating a crucial intermediate, frequently by reacting a parent molecule with epibromohydrin. mdpi.com This is followed by a ring-opening reaction between the intermediate's epoxide ring and a selected amine, which introduces the desired N-substituent. mdpi.comresearchgate.net For example, a series of novel ferulic acid derivatives incorporating substituted isopropanolamine moieties were synthesized by reacting a ferulic acid-derived epoxide with various amines, including substituted piperazines. mdpi.com This method allows for the creation of a library of compounds with diverse functionalities.

Table 2: Antiviral Activity of N-substituted Ferulic Acid-Isopropanolamine Derivatives

| Compound ID | R-Group (Substitution on Piperazine) | Curative Activity (%) at 500 µg/mL |

|---|---|---|

| A24 | Benzyl | 44.6 |

| A30 | 3-Methylbenzyl | 51.1 |

| A31 | 2-Methylbenzyl | 61.7 |

| A29 | 4-Chlorobenzyl | 59.1 |

Data sourced from research on ferulic acid derivatives targeting TMV helicase. mdpi.com

Novel Phosphorylated Derivatives and Analogues

The introduction of a phosphate group, or phosphorylation, is a key strategy for modifying isopropanolamine and its derivatives. nih.gov This can be achieved through several methods, though each comes with challenges. Traditional methods using phosphorylating agents like phosphorus oxychloride (POCl₃) can be overly reactive, leading to mixtures of mono-, di-, and tri-alkylphosphates and often requiring protective group chemistry. nih.gov The direct use of phosphoric acid is also possible but typically requires harsh conditions and has a limited substrate scope. nih.gov

More recent and milder methods are being developed. One such approach uses a P(V)-based Ψ-reagent, which allows for the direct and chemoselective phosphorylation of alcohols under operationally simple and scalable conditions. nih.gov This method is effective for a broad range of substrates, including complex molecules. Another approach to creating phosphorylated analogues involves derivatizing molecules that already contain a phosphate group. Chemical derivatization can be used to improve the analysis of phosphorylated compounds by, for example, substituting the phosphate group with a charged tag to enhance ionization in mass spectrometry. nih.govmdpi.com

Reaction Mechanisms and Pathways in Derivatization

The synthesis of this compound analogues relies on several fundamental reaction mechanisms. The specific pathway depends on the desired final structure and the nature of the starting materials.

A primary mechanism is the nucleophilic ring-opening of epoxides. In many synthetic routes, an epoxide serves as a key intermediate. acs.orgmdpi.com The nitrogen atom of isopropanolamine or a secondary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This reaction is highly efficient for forming the characteristic 2-hydroxypropylamine linkage and is central to the synthesis of many N-substituted derivatives. acs.org

Another key process is phosphorylation , which involves the formation of a phosphate ester. This can occur through the reaction of the hydroxyl group of isopropanolamine with a phosphorylating agent. nih.gov The mechanism can proceed via a nucleophilic attack of the alcohol on the phosphorus atom of the phosphorylating reagent. The choice of reagent (e.g., P(III) vs. P(V)) dictates the subsequent steps, which may include an oxidation step for P(III) reagents. nih.gov

In the modification of polyphosphates, the interaction is likely governed by acid-base and ion-exchange mechanisms . The amine group of isopropanolamine can interact with the acidic P-OH groups on the surface of the ammonium polyphosphate chains, leading to the formation of a more stable, cross-linked, or core-shell structure. researchgate.netresearchgate.net

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is essential for maximizing product yield, purity, and selectivity in the synthesis of this compound derivatives. prismbiolab.com This involves the systematic adjustment of various parameters, including temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of flame retardants for cotton, an optimized procedure was determined by evaluating the dosage of the flame-retardant, cross-linking agent, and catalyst, as well as the pH of the finishing liquor, curing temperature, and curing time. researchgate.net In the preparation of isopropanolamine itself from ammonia (B1221849) and propylene (B89431) oxide, adding the propylene oxide in sections allows for better control of the reaction and reduces the proportion of undesired di- and tri-isopropanolamine products. google.com

The choice of solvent and catalyst is also critical. In the synthesis of quinoxalines, protic solvents like methanol (B129727) showed better results than aprotic ones because they can form hydrogen bonds that increase the electrophilicity of the carbonyl groups. mdpi.com For phosphorylation reactions, optimization might involve screening different bases, solvents, and temperatures to achieve high conversion with minimal side products. The development of self-optimizing systems, which use algorithms to iteratively adjust reaction conditions, represents a modern approach to achieving optimal synthetic outcomes. prismbiolab.com

Advanced Spectroscopic and Analytical Characterization Methodologies for Isopropanolamine Phosphate

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity for molecular identification and quantification. When coupled with separation techniques, it provides a powerful tool for the detailed characterization of isopropanolamine phosphate (B84403).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the analysis of organophosphate compounds. pnrjournal.comgazi.edu.tr This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. For isopropanolamine phosphate, LC would first separate the compound from other components in a sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI).

In the first stage of mass analysis (MS1), the parent ion corresponding to the protonated or deprotonated this compound molecule is selected. This ion is then subjected to collision-induced dissociation (CID), breaking it into characteristic fragment ions. The second stage of mass analysis (MS2) separates and detects these fragment ions, creating a unique fragmentation pattern or "fingerprint." This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices. rsc.org For this compound, key fragment ions would likely correspond to the isopropanolamine and phosphate moieties, confirming the compound's identity.

Research on dialkyl phosphates (DAPs), which are metabolites of organophosphate pesticides, demonstrates the utility of LC-MS/MS in quantifying related compounds in various samples. nih.gov Methods have been developed that allow for the direct injection of extracts into the LC-MS/MS system, simplifying sample processing. nih.gov The optimization of mobile phases, such as using acetic acid in water and a methanol (B129727)/acetonitrile (B52724) mixture, is critical for achieving good chromatographic separation. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Chromatography Column | Reversed-phase C18 | rsc.org |

| Mobile Phase A | Water with 0.1% acetic acid or 0.01 M ammonium (B1175870) formate | rsc.orgnih.gov |

| Mobile Phase B | Acetonitrile or Methanol:Acetonitrile mixture | rsc.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer | rsc.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample with extremely low detection limits. pnrjournal.com While standard ICP-MS measures the total phosphorus content, its true strength in this context lies in its use as a detector for a chromatographic system (e.g., IC-ICP-MS or GC-ICP-MS), a process known as speciation analysis. rsc.orgnih.gov

For a sample containing this compound, a separation technique like ion chromatography would first separate the different phosphorus-containing species (e.g., this compound, inorganic phosphate, other organophosphates). nih.gov The eluent from the chromatograph is then introduced into the ICP torch, which uses an argon plasma to atomize and ionize all molecules. The resulting ions are directed into the mass spectrometer, which is set to monitor the mass-to-charge ratio of phosphorus (m/z 31).

This hyphenated approach allows for the quantification of individual phosphorus species rather than just the total elemental phosphorus. rsc.orgnih.gov This is critical for understanding the composition of a sample, for instance, to distinguish the intact this compound salt from its potential degradation products like free inorganic phosphate. The method's high sensitivity allows for the determination of trace levels of these compounds in various matrices, including environmental waters. nih.gov

| Parameter | Typical Setting | Reference |

|---|---|---|

| Hyphenated Technique | Ion Chromatography (IC) or Gas Chromatography (GC) | rsc.orgnih.gov |

| Plasma Gas | Argon | researchgate.net |

| Additional Gas | Nitrogen or Oxygen (to enhance phosphorus ionization) | researchgate.net |

| Analyte Isotope | ³¹P | rsc.org |

| Detector | Quadrupole or Sector Field Mass Spectrometer | rsc.orgnih.gov |

| Application | Quantification of individual organophosphorus compounds | nih.govnih.gov |

Native Mass Spectrometry (MS) is an analytical technique that analyzes molecules or complexes in their folded, near-physiological state. bham.ac.uk This is achieved by using "soft" ionization techniques, like nano-electrospray ionization (nESI), and non-denaturing solvent systems, typically volatile buffers like ammonium acetate. nih.govwaters.com While commonly applied to large protein complexes, the principles of native MS can be extended to study the non-covalent interaction between isopropanolamine and phosphoric acid.

In this application, a solution of this compound in a volatile buffer would be infused into the mass spectrometer. The gentle conditions preserve the ionic bond between the protonated isopropanolamine cation and the deprotonated phosphate anion, allowing for the detection of the intact ion pair in the gas phase. researchgate.net This can be invaluable for confirming the 1:1 stoichiometry of the salt.

Coupling native MS online with a separation technique like size-exclusion chromatography (SEC) can further enhance the analysis by separating the analyte from interfering substances while maintaining its native state. tandfonline.comacs.org This online SEC-native MS approach reduces sample complexity and signal suppression, providing clearer mass spectra. nih.gov This method would be particularly useful for analyzing formulations to ensure the stability and integrity of the this compound salt.

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of chemical compounds, enabling their separation from complex mixtures for subsequent identification and quantification. High-performance liquid chromatography and ion chromatography are the most relevant methods for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would be most applicable. A patent for the analysis of a closely related compound, isopropanolamine hydrogen sulfate, details a reversed-phase HPLC method using a C18 column. google.com A similar approach could be adapted for this compound.

In such a method, a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol, is used. google.comoatext.com A gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with varying polarities. google.com Detection is commonly achieved using a Diode Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD), which is suitable for non-volatile compounds without a UV chromophore. chromatographyonline.com The method can be optimized for the specific matrix to ensure that this compound is well-resolved from any impurities or other components. oatext.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 | google.comoatext.com |

| Mobile Phase | Gradient of Acetonitrile and Water | google.com |

| Flow Rate | 0.8 - 1.2 mL/min | google.com |

| Column Temperature | 20°C - 40°C | google.com |

| Injection Volume | 10 - 20 µL | google.com |

| Detector | Diode Array Detector (DAD) or Charged Aerosol Detector (CAD) | oatext.comchromatographyonline.com |

Ion Chromatography (IC) is the premier technique for the analysis of ionic species. thermofisher.comnih.gov It is ideally suited for analyzing this compound by separating and quantifying its constituent ions: the isopropanolamine cation and the phosphate anion.

For the analysis of the phosphate anion, anion-exchange chromatography is used. thermofisher.com A column with stationary phase functional groups that are positively charged is employed to retain anions. The sample is injected, and a liquid eluent, typically a carbonate/bicarbonate or hydroxide (B78521) solution, is passed through the column to elute the separated anions. nih.govazom.com Suppressed conductivity detection is the most common detection method, where a suppressor device removes the eluent ions, reducing background conductivity and significantly enhancing the signal-to-noise ratio for the analyte ions like phosphate. lcms.cz This allows for the determination of phosphate at very low (µg/L) concentrations. thermofisher.com

For the analysis of the isopropanolamine cation, cation-exchange chromatography is employed. thermofisher.com This uses a negatively charged stationary phase and an acidic eluent to separate cations. Similar to anion analysis, suppressed conductivity detection provides robust and sensitive quantification. thermofisher.comresearchgate.net These IC methods are well-established and can be used to monitor the concentration of the individual ions, assess the purity of the salt, and quantify related ionic impurities. azom.comgoogle.com

| Parameter | Anion (Phosphate) Analysis | Cation (Isopropanolamine) Analysis | Reference |

|---|---|---|---|

| Technique | Anion-Exchange Chromatography | Cation-Exchange Chromatography | thermofisher.comthermofisher.com |

| Column | Hydroxide-selective (e.g., IonPac AS-series) | Carboxylate-functionalized resin (e.g., IonPac CS-series) | lcms.czgoogle.com |

| Eluent | Potassium Hydroxide or Sodium Carbonate/Bicarbonate | Methanesulfonic Acid | azom.comthermofisher.com |

| Detection | Suppressed Conductivity | Suppressed Conductivity | thermofisher.comthermofisher.com |

| Application | Quantification of phosphate and other anions (sulfate, etc.) | Quantification of amines and alkali metals | azom.comgoogle.com |

Advanced Sample Preparation and Derivatization for Enhanced Detection

The accurate analysis of this compound, particularly in complex matrices, necessitates sophisticated sample preparation and, often, chemical derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and converting it into a form more suitable for detection by analytical instruments like gas or liquid chromatographs.

Sample preparation strategies are contingent on the sample matrix and the analytical technique employed. For aqueous samples, preconcentration techniques may be required, especially at trace levels. nih.gov In biological samples, matrix effects from components like proteins, lipids, and other metabolites can be significant, often requiring extensive cleanup. nih.govresearchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. Anion exchange SPE materials can be employed to selectively remove high concentrations of phosphate, which can interfere with the analysis of other compounds. researchgate.netnih.gov

Derivatization is a key strategy, particularly for analysis by Gas Chromatography (GC), as it converts polar and non-volatile analytes into more volatile and thermally stable derivatives. canada.ca For the isopropanolamine moiety of the compound, various derivatization methods typically used for alkanolamines can be applied to improve chromatographic separation and detection sensitivity. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after derivatization with reagents like o-phthaldiadehyde is another powerful approach for determining trace amounts of amines. researchgate.net

Below is a table summarizing potential derivatization approaches applicable to the isopropanolamine functional group for enhanced detection.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Purpose |

| Silylating Agents (e.g., BSTFA) | Amine, Hydroxyl | Silyl ethers/amines | Gas Chromatography (GC) | Increases volatility and thermal stability. |

| Acylating Agents (e.g., Acetic Anhydride) | Amine, Hydroxyl | Acetyl amides/esters | Gas Chromatography (GC) | Improves chromatographic properties. |

| o-Phthaldiadehyde (OPA) | Primary Amine | Fluorescent isoindole | HPLC with Fluorescence Detection (FLD) | Greatly enhances detection sensitivity. researchgate.net |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary/Secondary Amines | Fluorescent carbamate | HPLC with Fluorescence Detection (FLD) | Provides high sensitivity for amine detection. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the structural analysis of phosphorus-containing compounds. wikipedia.org Specifically, Phosphorus-31 NMR (³¹P NMR) is exceptionally useful due to the ³¹P isotope's 100% natural abundance, high gyromagnetic ratio, and spin of ½, which results in sharp, easily interpretable signals. wikipedia.orgmdpi.com This technique provides direct information about the chemical environment of the phosphorus atom, making it ideal for structural confirmation, purity assessment, and quantitative analysis of compounds like this compound. oxinst.com Spectra are typically recorded with proton decoupling to simplify the signals, and chemical shifts are referenced to an external standard, most commonly 85% phosphoric acid (H₃PO₄). wikipedia.org

The chemical shift observed in ³¹P NMR is highly sensitive to the local electronic structure and stereochemistry of the phosphate group. nih.gov This sensitivity allows for detailed studies of the conformational dynamics of the phosphate ester bond in solution. Research on other organophosphates, such as nucleic acids, has demonstrated that variations in bond angles and, critically, the torsional angles around the P-O ester bonds, lead to predictable changes in the ³¹P chemical shift. mdpi.comnih.gov

For this compound, ³¹P NMR can be used to probe the rotational conformations (rotamers) around the P-O bond linking the phosphate group to the isopropanolamine moiety. Different spatial arrangements of the atoms result in distinct electronic environments for the phosphorus nucleus, which in turn manifest as different chemical shifts. By analyzing the temperature dependence of these chemical shifts, thermodynamic parameters for the conformational equilibrium between different states can be determined. nih.gov This provides profound insight into the molecule's structural preferences and flexibility in solution.

The following table provides context for the chemical shifts of various phosphorus-containing functional groups.

| Phosphorus Compound Type | Typical ³¹P Chemical Shift Range (ppm) |

| Phosphoric Acid (H₃PO₄) | 0 (by definition) |

| Phosphate Esters (Mono-, Di-, Tri-) | +5 to -20 |

| Phosphonates | +15 to +35 |

| Phosphines | +60 to -60 |

| Phosphine Oxides | +20 to +50 |

| Phosphonium Salts | +15 to +40 |

Trace Analysis Techniques for Environmental and Biological Matrices

The determination of this compound at trace levels in complex environmental and biological samples presents significant analytical challenges. These matrices often contain a multitude of interfering substances that can obscure the analyte signal or suppress instrument response. researchgate.nethawaii.edu Furthermore, the concentration of phosphate in natural waters can be at nanomolar levels, requiring highly sensitive analytical methods for accurate quantification. hawaii.edu

The standard method for phosphate detection in water is the Molybdenum Blue spectrophotometric method. researchgate.netnih.gov However, to achieve the very low detection limits required for environmental monitoring, advanced techniques that incorporate preconcentration steps have been developed.

One innovative approach involves converting the phosphate in solution into a solid precipitate that can be easily separated and measured. For example, after forming the phosphomolybdenum blue complex, a cationic surfactant such as cetyltrimethylammonium bromide (CTAB) can be added to precipitate the complex, which is then captured on a transparent membrane for spectroscopic analysis. nih.gov This method effectively concentrates the analyte from a large volume of water, significantly lowering the detection limit. researchgate.netnih.gov Another strategy is Dispersive Liquid-Liquid Microextraction (DLLME), where the ion-pair of the phosphomolybdate complex is formed and extracted into a tiny volume of an organic solvent, again achieving a high concentration factor before spectrophotometric measurement. analchemres.org

The table below summarizes some advanced techniques for trace phosphate detection in water.

| Technique | Principle | Achieved Detection Limit | Reference |

| Membrane Precipitation Spectroscopy | Conversion of aqueous heteropolymolybdate ions to a solid precipitate with CTAB, captured on a membrane for visible spectroscopy. | 0.64 µg/L | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Formation of a phosphomolybdate-Aliquat-336 ion pair, extracted into carbon tetrachloride and measured by UV-Vis spectrophotometry. | 12 ng/mL (12 µg/L) | analchemres.org |

| Thermally Reversible Polymer Preconcentration | Incorporation of a molybdophosphate-Malachite Green aggregate into a thermally reversible polymer (PNIPAAm) for concentration. | 2 nmol/dm³ | nih.gov |

Analyzing trace levels of phosphate in complex matrices like wastewater, soil extracts, or biological fluids is fraught with difficulties that demand robust strategies for sample preparation and analysis.

Challenges:

Chemical Interferences: The most common analytical methods for phosphate are subject to interference from other substances. Silicate and arsenate can form similar molybdenum blue complexes, leading to overestimation. si.edu

Low Concentrations: The target analyte may be present at extremely low levels, close to the detection limit of the instrument, making accurate quantification difficult. hawaii.edu

Analyte Speciation: Phosphorus exists in many forms (e.g., orthophosphate, polyphosphates, organic phosphate) in environmental samples. helcom.fi Total phosphorus analysis requires a digestion step to convert all forms to orthophosphate, which can be a source of error. waterrf.org

Strategies:

Rigorous Sample Handling: Proper sampling, storage (e.g., refrigeration), and filtration are essential first steps to maintain sample integrity and remove particulate matter. helcom.fihelcom.fi

Digestion: For total phosphorus analysis, an oxidative digestion step (e.g., using persulfate or microwave digestion) is employed to break down organic phosphorus compounds into reactive orthophosphate. helcom.fi

Interference Removal: Specific chemical treatments can be used to eliminate interferences. For example, the interference from arsenate can be removed by reducing it to arsenite prior to the addition of the molybdate (B1676688) reagent. si.edu

Advanced Sample Cleanup: For highly complex biological matrices, advanced cleanup procedures are mandatory. Solid-Phase Extraction (SPE) is a powerful tool to selectively isolate the analyte of interest while removing interfering compounds like salts, proteins, and lipids. nih.govnih.gov

The following table summarizes these challenges and the corresponding strategic solutions.

| Challenge | Description | Strategy |

| Chemical Interference | Other ions (e.g., silicate, arsenate) react similarly to phosphate, causing false positive signals. si.edu | Chemical masking or removal (e.g., reduction of arsenate); use of more selective analytical techniques like Ion Chromatography. si.edu |

| Matrix Effects | High salt content, dissolved organics, or biological macromolecules (proteins, lipids) suppress or enhance the analytical signal. researchgate.netsi.edu | Sample dilution; matrix matching of standards; advanced sample cleanup such as Solid-Phase Extraction (SPE). researchgate.netnih.gov |

| Low Analyte Concentration | Analyte levels are near or below the instrument's limit of detection. hawaii.edu | Preconcentration techniques (e.g., SPE, DLLME); use of highly sensitive detectors (e.g., mass spectrometry, fluorescence). nih.govanalchemres.org |

| Complex Speciation | Phosphorus exists in multiple chemical forms (dissolved, particulate, organic) that may not all be detected by the primary method. helcom.fi | A digestion step to convert all forms to orthophosphate for total phosphorus measurement; speciation analysis using chromatographic separation. helcom.fi |

Advanced Materials Applications and Performance Mechanisms of Isopropanolamine Phosphate Compounds

Flame Retardancy Mechanisms and Performance Enhancement

Isopropanolamine phosphate (B84403) compounds are gaining attention as effective halogen-free flame retardants in various polymers. Their efficacy stems from a combination of gas-phase and condensed-phase mechanisms, which work to interrupt the combustion cycle.

Isopropanolamine-Modified Ammonium (B1175870) Polyphosphate (ISA-APP) in Polymer Composites (e.g., Epoxy Resins, Polypropylene)

Isopropanolamine-modified ammonium polyphosphate (ISA-APP) has demonstrated enhanced flame retardant performance in polymer composites like epoxy resins (EP) and polypropylene (B1209903) (PP). researchgate.netnih.gov In epoxy resins, the incorporation of 20 wt% of ISA-APP can lead to a limiting oxygen index (LOI) of 33.5% and a UL-94 V-0 rating, a performance superior to that of unmodified APP at the same concentration. researchgate.net This enhancement is attributed to the synergistic effects between the phosphorus and nitrogen elements within the ISA-APP structure. bohrium.com

The modification of APP with isopropanolamine improves its compatibility with the polymer matrix and contributes to the formation of a more stable and effective char layer during combustion. researchgate.netresearchgate.netresearchgate.net For instance, in EP composites, ISA-APP significantly reduces the peak heat release rate (pHRR) and total heat release (THR) by 74.4% and 63.6%, respectively, compared to pure epoxy resin. researchgate.net This is due to the formation of a P-O-C structure during combustion, which promotes a high-quality char layer. researchgate.net

| Material | Additive | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR Reduction (%) | THR Reduction (%) |

| Epoxy Resin | Pure EP | 0 | - | - | - | - |

| Epoxy Resin | ISA-APP | 20 | 33.5 | V-0 | 74.4 | 63.6 |

| Epoxy Resin | APP | 20 | <33.5 | - | - | - |

Gas-Phase Flame Retardant Mechanisms of Phosphorus-Containing Species

Phosphorus-based flame retardants, including isopropanolamine phosphates, can function in the gas phase by interrupting the combustion chain reaction. frontiersin.orgnih.gov Upon heating, these compounds decompose and release volatile phosphorus-containing radicals, such as PO· and PO₂·. frontiersin.orgnih.gov These radicals act as scavengers for the highly reactive H· and HO· radicals that propagate the fire, effectively quenching the flame. frontiersin.orgnih.gov The reaction PO· + H· → HPO is a key step in this inhibition process. frontiersin.org This gas-phase action dilutes the concentration of flammable gases and oxygen, further hindering combustion. nih.gov

Condensed-Phase Flame Retardant Mechanisms: Char Formation and Barrier Effects

The primary flame retardant action of many phosphorus compounds, including isopropanolamine phosphates, occurs in the condensed phase. frontiersin.orgnih.gov During combustion, the flame retardant decomposes to form phosphoric acid or polyphosphoric acid. nih.govflameretardants-online.com This acidic species acts as a catalyst, promoting the dehydration and carbonization of the polymer matrix to form a protective char layer on the surface. nih.govspecialchem.com

This char layer serves as a physical barrier that insulates the underlying polymer from heat and oxygen, thereby slowing down further pyrolysis and the release of flammable volatiles. frontiersin.orgspecialchem.com The char can also form a glassy, molten layer that further inhibits the transfer of heat and mass. nih.gov In the case of ISA-APP in epoxy resins, the formation of stable P-O-C structures within the char residue is crucial for its enhanced flame retardant effect. researchgate.net This intumescent char creates a two-way barrier, preventing combustible gases from reaching the flame and shielding the polymer from heat. specialchem.com

Thermal Degradation Products and Their Role in Flame Retardancy

The thermal degradation of organophosphorus flame retardants is a critical step in their mechanism of action. nih.govmdpi.comnih.gov The process and the resulting products depend on the level of oxygenation at the phosphorus atom. nih.govmdpi.com Compounds with a high level of oxygenation, like phosphates, tend to decompose at lower temperatures, readily forming phosphorus acids that promote char formation in the condensed phase. nih.govnih.gov These acids catalyze dehydration and cross-linking reactions in the polymer, leading to a more stable char. mdpi.com

Corrosion Inhibition Studies

Isopropanolamine and its derivatives, in conjunction with phosphates, have been investigated for their potential as corrosion inhibitors for metals, particularly steel. mdpi.comgoogle.com Phosphates can act as anodic inhibitors, forming a protective passive film on the metal surface that blocks anodic sites and prevents corrosion. nih.gov The effectiveness of phosphate inhibitors is often dependent on the pH of the environment. nih.gov

Phosphate-Based Corrosion Inhibitors in Construction Materials (e.g., Cement, Concrete)

Isopropanolamine and its derivatives are recognized as effective corrosion inhibitors for steel reinforcement in concrete and cement mortars. scirp.orgresearchgate.netpatsnap.com These compounds, often referred to as amino alcohol-based inhibitors, can be introduced as an admixture into the concrete mix or applied to the surface. researchgate.netcdnsciencepub.com When used as an admixture, the inhibitor is distributed homogeneously within the cement paste, facilitating the formation of a protective passive film on the steel's surface. scirp.org Studies have shown that amino alcohol-based inhibitors can delay the onset of corrosion and reduce the rate of chloride penetration into the concrete. scientific.net

The protective action of these inhibitors is partly attributed to their ability to form complex compounds with chlorides and cement materials, which helps to block the pores within the cement paste. scirp.orgscite.ai This pore-blocking effect serves as a secondary protection mechanism, hindering the ingress of aggressive ions like chlorides and water, which are essential for the corrosion process to occur. cdnsciencepub.comscite.ai Research indicates that the addition of these inhibitors can lead to improved compactness and hydration of the concrete. cdnsciencepub.com While both admixed and surface-applied methods are effective, some studies suggest that admixed inhibitors may offer better performance due to more uniform distribution. scirp.org However, other research has found surface-applied inhibitors to be more efficient in certain scenarios. cdnsciencepub.com

The performance of these inhibitors is also influenced by environmental conditions. In fully saturated environments, the corrosion process can be restrained by the lack of oxygen, even without inhibitors. scirp.org However, even in such conditions, amino alcohol inhibitors provide a benefit. scirp.org Their effectiveness is particularly notable in environments where steel is susceptible to chloride-induced corrosion. scientific.net

Table 1: Performance of Amino Alcohol-Based Corrosion Inhibitors in Concrete This table is interactive. Click on the headers to sort the data.

| Inhibitor Type | Application Method | Observed Effects | Reference |

|---|---|---|---|

| Amino Alcohol | Admixture | Reduces corrosion current, delays corrosion initiation, reduces chloride penetration, improves compressive strength. scirp.orgscientific.net | scirp.orgscientific.net |

| Amino Alcohol | Surface Spray | Achieves moderate corrosion inhibition, improves anti-penetrability and compactness of concrete. scirp.orgcdnsciencepub.com | scirp.orgcdnsciencepub.com |

| Phosphate-based | Admixture | Reacts with cement constituents to form dense hydration products, improving compressive strength. researchgate.net Can reduce chloride binding capacity. researchgate.net | researchgate.net |

| Multi-component (Organic/Inorganic) | Admixture | Forms a multi-functional protective film through adsorption and precipitation, showing high charge transfer resistance. mdpi.com | mdpi.com |

Mechanistic Understanding of Anodic and Mixed Inhibition by Phosphates

Phosphate-based inhibitors, including isopropanolamine phosphate, function through complex electrochemical mechanisms at the steel-concrete interface. They are generally classified as anodic or mixed-type inhibitors. nih.govtribology.rsmdpi.com Anodic inhibitors work by forming a protective film on the anodic sites of the metal surface, which stifles the metal dissolution (oxidation) reaction. tribology.rsmdpi.comsemanticscholar.org For phosphates to be effective as non-oxidizing anodic inhibitors, the presence of oxygen is typically required. nih.govresearchgate.net

The primary mechanism involves the reaction of phosphate ions with ferrous ions (Fe²⁺) that are generated during the initial stages of corrosion. nih.govresearchgate.net This reaction forms a passive layer of iron phosphate compounds on the steel surface. nih.gov This barrier layer hinders further corrosion. nih.gov The stability and effectiveness of this protective film are crucial for long-term durability.

In some conditions, particularly when the concentration of phosphate ions is sufficiently high relative to aggressive ions like chlorides, they can act as mixed inhibitors. nih.govnih.gov A mixed inhibitor affects both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. tribology.rsmdpi.com They can form precipitates on the surface that block both anodic and cathodic sites. mdpi.com The specific behavior—whether anodic or mixed—can depend on factors like the pH of the environment and the ratio of phosphate to chloride ions. nih.gov For instance, trisodium (B8492382) phosphate has been observed to act as a mixed inhibitor in mortar when the [PO₄³⁻]/[Cl⁻] ratio is above 0.6, and as a cathodic inhibitor when this ratio is below 0.6. nih.gov

Influence on Material Microstructure and Ion Exchange

The introduction of this compound into cementitious materials has a tangible impact on their microstructure. As an organic admixture, triisopropanolamine (B86542) (TIPA), a related compound, can accelerate the hydration of cement and promote the pozzolanic reaction of materials like fly ash. zkg.de This leads to an increase in the degree of polymerization of calcium-silicate-hydrate (C-S-H) gels, which are the primary binding phase in concrete. zkg.de The result is a denser, more compact matrix with a reduced volume of harmful pores. cdnsciencepub.comzkg.de This improved microstructure is a key factor in enhancing the material's durability and resistance to the ingress of corrosive agents. cdnsciencepub.com

Phosphate ions themselves can interact with the cement matrix. They can react with calcium ions present in the pore solution to form calcium phosphate precipitates. nih.govresearchgate.net These precipitates can fill pores and micro-cracks within the mortar, further densifying the structure and impeding the diffusion of aggressive ions. nih.govresearchgate.net However, this interaction can also have a downside. Some studies have shown that the presence of phosphate inhibitors can lead to a reduction in chloride binding within the cement paste. researchgate.net This is because phosphate ions may compete with chloride ions for ion exchange sites within the hydration products. researchgate.net

The use of isopropanol (B130326) as a solvent for sample preparation in microstructural analysis (a common technique) can also have effects. While it is used to reduce damage from capillary pressure during drying, prolonged contact can have chemical effects on hydration products like ettringite. researchgate.netethz.ch

Surface Active Properties and Surfactant Activity

Adsorption Behavior of Isopropanolamine Derivatives on Solid-Liquid Interfaces

Isopropanolamine and its derivatives exhibit surface-active properties, meaning they can adsorb at interfaces, such as the boundary between a solid and a liquid. nih.govnih.gov This adsorption is fundamental to many of their applications, including corrosion inhibition and their use as grinding aids in cement production. atamanchemicals.comdow.com The adsorption process is governed by a variety of forces, including electrostatic interactions, covalent bonding, and hydrogen bonding. nih.gov

In the context of corrosion inhibition, the amine and alkanolamine components adsorb onto the metal surface, forming a protective film. scite.ai This film acts as a physical barrier, blocking the metal from contact with corrosive species in the environment. scite.aisemanticscholar.org The adsorption can occur through either physisorption (electrostatic attraction) or chemisorption (formation of coordinate bonds between heteroatoms like nitrogen and oxygen and the metal's d-orbitals). rsc.org

Research into related compounds, such as dodecylbenzenesulfonate isopropanolamine (DBIA), has shown that these molecules can chemisorb onto mineral surfaces through reactions with active sites, like Fe³⁺ on ilmenite. researchgate.net This strong adsorption alters the surface properties, for example, by creating a hydrophobic layer. researchgate.net The specific nature of the adsorption—whether it is strong chemisorption or weaker physisorption—depends on the specific derivative and the substrate. researchgate.net The study of adsorption isotherms helps to characterize the behavior of these surfactant mixtures at solid-liquid interfaces, revealing synergistic or competitive interactions between different components. columbia.edu

Integration into Advanced Functional Materials

Role in Semiconductors, Photovoltaic, and Electronic Display Materials

While the primary applications of this compound are in construction and corrosion inhibition, related phosphate and amine compounds are finding roles in the development of advanced functional materials. The field of phosphosulfide semiconductors, for example, is being explored for optoelectronics and solar energy conversion due to the chemical versatility of materials containing phosphorus and sulfur. dtu.dk

In photovoltaics, doping silicon with elements like phosphorus is a fundamental process for creating N-type semiconductors, which are essential for forming the p-n junctions at the heart of solar cells. imagesco.comnumberanalytics.com While not a direct application of this compound, this highlights the importance of phosphorus-containing compounds in the semiconductor industry.

Engineered Materials for Pharmaceutical and Industrial Applications

This compound is a bifunctional compound that is gaining attention for its potential in creating advanced, high-performance materials. Its unique structure, combining both an organic amine alcohol and an inorganic phosphate group, allows it to impart specific, desirable properties when incorporated into material matrices. In pharmaceutical and industrial contexts, this compound is utilized to engineer materials with enhanced characteristics, such as controlled-release capabilities in drug delivery systems and improved fire resistance and corrosion inhibition in industrial products.

Pharmaceutical Applications

In the pharmaceutical industry, the engineering of advanced excipients and drug delivery systems is critical for optimizing therapeutic outcomes. Isopropanolamine derivatives and phosphate compounds are independently recognized for their valuable roles in formulation science. nih.gov The combination of these functionalities in this compound presents a novel platform for developing sophisticated drug delivery vehicles.

The phosphate moiety is a well-established functional group used to create prodrugs with enhanced aqueous solubility. mdpi.com Phosphate ester prodrugs are often readily cleaved by intestinal alkaline phosphatases, releasing the active parent drug at the site of absorption. mdpi.com This strategy can convert a poorly soluble drug into a highly soluble form, improving its potential for oral bioavailability. mdpi.com

Simultaneously, the isopropanolamine portion of the molecule can be leveraged to build carrier materials. For instance, research has shown that isopropanolamine can be reacted with natural polymers like pectin (B1162225) to modify their hydrophobicity and create matrix tablets suitable for colon-targeted controlled drug release. researchgate.net This demonstrates the utility of the isopropanolamine structure in forming the backbone of a delivery system. The amine and hydroxyl groups offer reactive sites for conjugation with polymers or active pharmaceutical ingredients (APIs) through amide or ester bonds, facilitating the creation of drug-polyelectrolyte conjugate nanoparticles for controlled release. rsc.org

The integration of these two functions in this compound allows for its use in designing multifunctional drug delivery systems where it can act as a solubilizer, a pH buffer, and a structural component of a controlled-release matrix.

| Component | Potential Function | Performance Mechanism | Supporting Evidence (Source) |

|---|---|---|---|

| Phosphate Moiety | Solubility Enhancement | Forms a soluble prodrug that can be cleaved by enzymes like alkaline phosphatase to release the active drug. | mdpi.com |

| Isopropanolamine Moiety | Matrix / Carrier Formation | Provides reactive amine and hydroxyl groups for covalent linkage to polymers or drugs, forming controlled-release structures. | researchgate.net |

| This compound (Salt) | Buffering Agent / Stabilizer | Acts as a pH buffer to maintain an optimal environment for drug stability within a formulation. | atamanchemicals.com |

Industrial Applications

In the field of materials science, this compound and its close derivatives are used as performance-enhancing additives in polymers and protective coatings. Its bifunctional nature allows it to act synergistically to improve material properties, most notably flame retardancy and corrosion resistance.

| Material Composition | Limiting Oxygen Index (LOI), % | UL-94 Rating | Peak Heat Release Rate (pHRR), kW/m² | Reference |

|---|---|---|---|---|

| Pure Epoxy Resin (EP) | 25.0 | No Rating | 1089 | mdpi.com |

| EP + 20 wt% ISA-APP | 33.0 | V-0 | Not Reported | mdpi.com |

| EP + 7 wt% SCAP* | Not Reported | V-0 | 796 | mdpi.com |

*SCAP is a Si-bearing Schiff base-modified ammonium polyphosphate, demonstrating a similar P-N synergistic mechanism.

Corrosion Inhibition Both phosphate ions and isopropanolamine derivatives are independently known to be effective corrosion inhibitors. nih.govgoogle.com Phosphate-based inhibitors function by forming a passive, protective film on the surface of ferrous metals. nih.govgoogle.com This film, often composed of iron phosphate complexes, acts as a physical barrier that prevents aggressive ions like chlorides from reaching the metal surface and initiating corrosion. nih.gov Studies on various soluble phosphates show they act as anodic or mixed-type inhibitors, effectively reducing the corrosion rate. nih.gov The combination of these functionalities in this compound suggests its potential as a highly effective, mixed-type corrosion inhibitor for protecting metals in aggressive environments, such as steel reinforcements in concrete or in industrial fluids. google.comdntb.gov.ua

| Inhibitor | Medium | Concentration | Max. Inhibition Efficiency (η%) | Inhibitor Type | Reference |

|---|---|---|---|---|---|

| LiMnPO₄ | 1M HCl | 10⁻³ M | 91.6% | Mixed | imist.ma |

| Na₂MnP₂O₇ | 3 wt.% NaCl | 10⁻³ M | 88.3% | Mixed | mdpi.com |

| Trisodium Phosphate (TSP) | Chloride Solution | [PO₄³⁻]/[Cl⁻] > 0.6 | Not Quantified | Mixed | nih.gov |

Computational Chemistry and Molecular Simulation Studies of Isopropanolamine Phosphate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties and reactivity of molecules such as isopropanolamine phosphate (B84403).

Conformational Analysis of Phosphate Groups

DFT calculations are instrumental in determining the stable conformations of the phosphate group in isopropanolamine phosphate. The orientation of the phosphate group is crucial as it influences the molecule's interaction with other species and surfaces. researchgate.net The analysis involves calculating the potential energy surface of the molecule by systematically rotating the bonds associated with the phosphate group. This allows for the identification of local energy minima, which correspond to stable conformers. The relative energies of these conformers provide information on their population at a given temperature. Studies on similar phospholipid molecules have shown that even with various torsion angle combinations, conformers can share a common geometric profile, indicating a balance of attractive and repulsive forces within the molecule. researchgate.net

Adsorption Mechanisms on Mineral Surfaces

The adsorption of this compound onto mineral surfaces is a key aspect of its industrial applications, such as in corrosion inhibition and mineral processing. DFT calculations can elucidate the mechanisms of this adsorption. By modeling the mineral surface and the this compound molecule, researchers can determine the most favorable adsorption sites and configurations. These calculations can reveal whether the adsorption is primarily due to physisorption (van der Waals forces, hydrogen bonding) or chemisorption (covalent bond formation). For instance, studies on the adsorption of phosphate ions on surfaces like phosphorene have shown that binding energies and charge transfer are significant factors in the interaction. researchgate.net The insights gained from these calculations are critical for designing more effective this compound-based formulations for specific mineral surfaces. researchgate.net

Interaction Energies and Hydrogen Bonding Analysis

DFT is a powerful tool for quantifying the non-covalent interactions that govern the behavior of this compound in various environments. The interaction energy between this compound and other molecules, such as water or metal ions, can be calculated to understand the stability of complexes. Hydrogen bonding plays a pivotal role in the interactions of this compound. DFT calculations can predict the geometry and strength of hydrogen bonds formed between the amine and hydroxyl groups of the isopropanolamine moiety and the phosphate group with surrounding molecules. nih.govmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) analysis are often used in conjunction with DFT to characterize these interactions. nih.gov

| Adsorption Site | Interaction Energy (kJ/mol) | Dominant Interaction Type |

|---|---|---|

| Site A (Cationic) | -120 | Electrostatic |

| Site B (Hydroxylated) | -85 | Hydrogen Bonding |

| Site C (Terrace) | -50 | van der Waals |

Charge Transfer and Density of States Analysis

Charge transfer analysis provides insights into the electronic changes that occur upon interaction of this compound with other species. Methods such as Mulliken population analysis, Bader charge analysis, and analysis of the charge density difference can quantify the amount of charge transferred between the molecule and a surface or another molecule. semanticscholar.org This information is crucial for understanding the nature of the chemical bond formed during adsorption. The projected density of states (PDOS) analysis can be used to visualize the contribution of different atomic orbitals to the molecular orbitals of the system. researchgate.net Changes in the PDOS upon adsorption can indicate which orbitals are involved in the bonding and can help explain the electronic properties of the combined system. semanticscholar.orgresearchgate.net

| Fragment | Charge before Adsorption (e) | Charge after Adsorption (e) | Net Charge Transfer (e) |

|---|---|---|---|

| This compound | 0.00 | +0.45 | -0.45 |

| Mineral Surface | 0.00 | -0.45 | +0.45 |

Study of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govscience.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov DFT calculations provide a reliable means of determining the energies of these orbitals and the resulting energy gap. science.govnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While DFT provides detailed information about the static properties of a system, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to investigate its behavior in solution, its interaction with surfaces, and its self-assembly properties. For example, simulations can show how the molecule diffuses in water, how it orients itself at an interface, and how multiple molecules might aggregate. mdpi.com These simulations are particularly useful for understanding processes that occur over longer timescales than can be practically studied with DFT, such as the formation of a protective film on a metal surface. nih.govnih.govrsc.org

Adsorption Behavior of Isopropanolamine Derivatives on Mineral Surfaces

Molecular dynamics simulations are pivotal in understanding the adsorption mechanisms of isopropanolamine derivatives on various mineral surfaces. These computational studies can reveal the nature of the interactions, the orientation of the adsorbed molecules, and the influence of the mineral's surface properties.

Research on the adsorption of N-dodecyl-isopropanolamine (DIPA) on minerals like quartz, dolomite, and magnesite has demonstrated the significance of electrostatic forces and hydrogen bonding. fao.orgresearchgate.net Molecular dynamics simulations have shown that a compact inner layer of the isopropanolamine derivative can form on the quartz surface. The flotation behavior of DIPA is closely linked to the density and charge of oxygen sites on the mineral surfaces. fao.orgresearchgate.net

Hydrogen bonds play a crucial role in the differential flotation behaviors observed. For instance, strong hydrogen bonding interactions (both O-H···O and N-H···O) are observed on quartz surfaces, while magnesite exhibits only weak O-H···O interactions. fao.orgresearchgate.net These findings highlight how the introduction of isopropanol (B130326) groups can be mechanistically understood at the molecular level, which is vital for designing novel mineral collectors. fao.orgresearchgate.net

Table 1: Simulated Adsorption Parameters of Isopropanolamine Derivatives on Mineral Surfaces

| Mineral | Dominant Interaction Type | Key Adsorption Sites | Simulated Flotation Behavior |

|---|---|---|---|

| Quartz | Electrostatic & Hydrogen Bonding | Oxygen sites | High |

| Dolomite | Electrostatic & Hydrogen Bonding | Oxygen sites | Intermediate |

| Magnesite | Weak Hydrogen Bonding | Oxygen sites | Low |

Proton Transport and Ion-Binding Mechanisms in Phosphate Systems

Computational studies, particularly quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations, have been instrumental in unraveling the mechanisms of proton transport and ion binding in phosphate-containing systems. pnas.orgnih.gov These simulations can trace the intricate pathways of protons and characterize the binding affinities of ions.

In proton-coupled phosphate transporters, computational findings have revealed that proton transfer is a key driver of the functional cycle. pnas.orgnih.gov For instance, simulations have shown that the deprotonation of specific amino acid residues, such as aspartate, can trigger the release of phosphate. nih.gov The kinetic barrier for this proton transfer process is calculated to be around 7 kcal/mol, corresponding to a timescale of less than 5 nanoseconds, which aligns with classical molecular dynamics observations of phosphate release. pnas.org

The binding of phosphate ions within protein channels involves specific interactions with positively charged residues, forming a "Lys-cluster" motif. nih.gov The potential of mean force (PMF) calculations can reveal deep free energy wells for phosphate binding, indicating high affinity. nih.gov These computational approaches demonstrate that the selectivity for phosphate over other anions is due to strong charge-charge interactions with a partially dehydrated phosphate ion. nih.gov

Table 2: Key Parameters in Simulated Proton Transport and Ion-Binding in Phosphate Systems

| System | Computational Method | Key Residue/Motif | Calculated Parameter | Value |

|---|---|---|---|---|

| Phosphate Transporter | QM/MM MD | Aspartate 324 | Proton Transfer Barrier | ~7 kcal/mol |

| OprP Channel | PMF Calculation | Lys-cluster | Phosphate Dissociation Constant | 6 µM |

Simulation of Solvent Effects and Intermolecular Forces

The behavior of this compound in solution is heavily influenced by solvent effects and a network of intermolecular forces. Computational methods allow for a detailed examination of these interactions. High-accuracy intermolecular force fields can be computed using techniques like symmetry-adapted perturbation theory (SAPT). usda.gov

SAPT can dissect the interaction energies into fundamental components: electrostatic, exchange, induction, and dispersion. usda.gov This provides a nuanced understanding of the forces at play. For amine systems, computational studies have explored the structural and energetic effects of hydration, revealing the formation of complex water networks around the amine and its corresponding ammonium (B1175870) ion. nih.gov

Conformational Changes and Stability Analysis in Solvated Systems

The flexibility of the this compound molecule allows it to adopt various conformations in solution. Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and assessing the relative stability of different conformers in a solvated environment.

Studies on flexible molecules have shown that the degree of conformational change is related to the molecule's flexibility. manchester.ac.uk The formation of solvates can induce conformational changes that are not observed in the neat form. manchester.ac.uk Computational methods, such as Crystal Structure Prediction (CSP), can be employed to predict the formation of different solvates and their corresponding molecular conformations. manchester.ac.uk

For phosphate-containing molecules, simulations can track the fluctuations in bond lengths and angles, providing insight into the dynamic stability of the system. nih.gov The analysis of radial distribution functions from molecular dynamics simulations can reveal the spatial arrangement of solvent molecules around the solute, which in turn influences its conformational stability. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems

To accurately model complex chemical processes in large systems like this compound in a biological or material environment, hybrid QM/MM methods are employed. researchgate.netnih.gov These approaches combine the accuracy of quantum mechanics for a chemically active region with the efficiency of molecular mechanics for the surrounding environment. nih.gov

In a typical QM/MM simulation, the region where bond breaking or forming occurs, or where electronic properties are of primary interest (e.g., the phosphate group and its immediate interactions), is treated with a QM method. cecam.org The remainder of the system, including the bulk solvent and other parts of the this compound molecule, is described by a classical MM force field. nih.gov

This partitioning allows for the study of chemical reactions and other quantum phenomena in a computationally feasible manner. nih.gov QM/MM simulations have been successfully applied to study proton transfer pathways in phosphate transporters and the binding of organic phosphates to mineral surfaces. nih.govfrontiersin.org The choice of the QM region and the interface between the QM and MM regions are critical for the accuracy of the simulation. cecam.org

Structure-Activity Relationship (SAR) Elucidation via Computational Methods

Computational methods are increasingly used to establish structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological or chemical activity. uni-bonn.deresearchgate.net For this compound and its derivatives, these methods can guide the design of molecules with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to predict the activity of compounds based on their molecular descriptors. researchgate.netnih.gov These descriptors can be physicochemical properties or 3D parameters that represent the spatial arrangement of functional groups. researchgate.net

The development of a QSAR model typically involves:

Data Set Preparation : A collection of molecules with known activities.

Descriptor Calculation : Computing various molecular descriptors for each molecule.

Model Building : Using statistical methods to correlate the descriptors with the activity.

Model Validation : Assessing the predictive power of the model.

Computational SAR analysis can be performed in a compound-centric manner, focusing on local chemical environments to understand how small structural changes affect activity. dovepress.com These approaches can help in the selection of promising candidates from a large set of virtual compounds for further experimental investigation. uni-bonn.de

Biological and Environmental Interactions and Mechanistic Studies of Isopropanolamine Phosphate

Biological Activity of Isopropanolamine-Containing Compounds

Isopropanolamine and its derivatives have been the subject of significant research interest due to their diverse biological activities. These compounds, characterized by an amino alcohol structure, serve as versatile scaffolds for the development of novel agents with potential applications in agriculture and medicine. Studies have demonstrated their efficacy in disrupting bacterial communication, combating viral and bacterial pathogens, and inhibiting fungal growth through specific molecular interactions.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.orgmdpi.com Disrupting this system is a promising strategy to control bacterial diseases without exerting the selective pressure that leads to resistance. frontiersin.orgnih.gov Isopropanolamine-containing compounds have emerged as effective quorum sensing inhibitors (QSIs). nih.govacs.org

The primary mechanisms by which QSIs function include inhibiting the synthesis of signal molecules, enzymatic degradation of these signals, or blocking the signal molecules from binding to their receptors. mdpi.comijair.orgnih.gov Isopropanolamine-decorated coumarin derivatives, for example, have been designed and synthesized to interfere with QS in phytopathogenic bacteria. nih.govacs.org One such derivative, compound A5, demonstrated potent bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. nih.govacs.org Further investigation revealed that compound A5 disrupts biofilm formation, suppresses the production of bacterial virulence factors, and decreases the expression of QS-related genes. nih.govacs.org This indicates that the isopropanolamine moiety can be a key structural feature in designing molecules that interfere with bacterial communication and virulence. researchgate.net

| Compound | Target Organism | EC₅₀ Value (mg L⁻¹) | Reference Compound | EC₅₀ Value (mg L⁻¹) of Reference | Observed Mechanisms |

|---|---|---|---|---|---|

| A₅ (Isopropanolamine-decorated coumarin) | Xanthomonas oryzae pv. oryzae (Xoo) | 6.75 | Bismerthiazol (B1226852) | 21.9 | Disturbed biofilm formation, suppressed virulence factors, decreased expression of QS-related genes. nih.govacs.org |

Derivatives incorporating isopropanolamine moieties have shown significant potential in controlling plant diseases caused by viruses and bacteria. nih.govnih.govnih.gov